ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE
Description
Properties
IUPAC Name |
ethyl 2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN2O2/c1-2-30-22(29)15-28-23(16-7-4-3-5-8-16)20-14-18(25)11-12-21(20)27-24(28)17-9-6-10-19(26)13-17/h3-14,23H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWVZUDKMGEALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)N=C1C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE typically involves a multi-step process:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the quinazoline derivative with ethyl acetate in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; low temperatures.
Substitution: Amines, thiols; room temperature to moderate temperatures.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Comparison
The target compound is compared to three structurally related molecules (Table 1):
Key Research Findings
- WP5 () shares a quinazoline core but lacks the 3,4-dihydro modification and features a methyl ester, which may decrease lipophilicity relative to the target’s ethyl ester .
Substituent Effects :
- The 3-chlorophenyl group at position 2 (target) versus 4-chlorophenyl () alters steric and electronic profiles, impacting interactions with hydrophobic binding pockets .
- Compound 10f (), though structurally distinct (thiazol-piperazine-ureido), shares an ethyl acetate group, suggesting comparable metabolic stability due to esterase susceptibility .
- WP5’s ESI-MS data (m/z 375.1 [M+H]+) validates computational mass predictions for similar quinazoline derivatives .
Conclusion this compound occupies a unique niche among quinazoline derivatives due to its dihydro core and substituent arrangement. Comparative analysis highlights the influence of core saturation, substituent positioning, and ester groups on molecular properties.
Biological Activity
Ethyl 2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate (CAS No. 313268-61-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound belongs to the quinazoline family, which has been extensively studied for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
- Molecular Formula : C24H20BrClN2O2
- Molecular Weight : 483.78 g/mol
- Structure : The compound features a bromine atom and a chlorine atom on its aromatic rings, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives in cancer therapy. This compound has shown promising results in inhibiting the proliferation of cancer cells.
- Cytotoxicity Studies :
- The compound was tested against several cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer).
- In vitro assays demonstrated that it possesses significant antiproliferative activity with IC50 values comparable to established chemotherapeutics like Cisplatin. For instance, one study reported IC50 values of 5.9 µM for A549 cells, indicating strong cytotoxic potential .
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Inhibition of Tyrosine Kinases : Quinazoline derivatives are known inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways associated with tumor growth and metastasis .
Antimicrobial Activity
Quinazoline compounds have also been reported to exhibit antimicrobial properties. This compound's structural features suggest potential efficacy against various microbial strains.
- Antibacterial Studies :
Other Biological Activities
In addition to its anticancer and antimicrobial properties, quinazoline derivatives have been associated with:
- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation through inhibition of specific pathways involved in inflammatory responses.
Summary of Biological Activities
Case Studies
- Case Study on Anticancer Efficacy :
- Antimicrobial Evaluation :
Q & A
Q. What are the optimal synthetic routes for ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE, and how can reaction conditions be tailored to improve yields?
The synthesis of this quinazoline derivative likely involves cyclocondensation of substituted benzaldehydes with amino-triazole precursors, as described in analogous protocols . Key parameters include:
- Solvent selection : Absolute ethanol is commonly used for reflux reactions due to its polarity and boiling point.
- Catalysis : Glacial acetic acid (5 drops per 0.001 mol substrate) facilitates imine formation.
- Temperature : Reflux (~78°C for ethanol) for 4 hours ensures completion.
Yield optimization may require adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to triazole) or post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?
- NMR : H and C NMR can confirm substituent positions (e.g., bromo, chlorophenyl) via chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm) .
- X-ray crystallography : Single-crystal analysis resolves dihydroquinazoline ring conformation and stereochemistry, as demonstrated for related ethyl quinoline carboxylates .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., expected [M+H] for CHBrClNO: ~503.03).
Q. How can researchers design preliminary biological activity assays for this compound?
- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing protocols for structurally similar anti-inflammatory quinazolines .
- Enzyme inhibition : Evaluate binding to kinases or cyclooxygenase isoforms via fluorescence polarization or SPR.
- Docking studies : Use the InChI key (if available) to model interactions with target proteins (e.g., EGFR) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity data in dihydroquinazoline derivatives?
Contradictions in reaction outcomes (e.g., regioselectivity in bromination) may arise from:
- Electronic effects : Electron-withdrawing groups (e.g., 3-chlorophenyl) direct electrophilic substitution to specific ring positions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while non-polar solvents stabilize radical pathways.
Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) and validate via kinetic isotope effects or DFT calculations .
Q. How can structure-activity relationships (SARs) be established for this compound’s pharmacological potential?
- Analog synthesis : Modify substituents (e.g., replace 6-bromo with 6-fluoro) and compare bioactivity .
- Pharmacophore mapping : Use crystallographic data to identify critical hydrogen-bonding or hydrophobic interactions.
- ADME profiling : Assess metabolic stability (e.g., CYP450 inhibition) and solubility via HPLC-UV or LC-MS .
Q. What advanced separation techniques resolve enantiomeric or diastereomeric impurities in the final product?
- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
- Membrane technologies : Nanofiltration or simulated moving bed (SMB) chromatography can isolate stereoisomers at scale .
- Crystallization-induced asymmetric transformation : Use chiral auxiliaries (e.g., tartaric acid derivatives) to bias crystal formation .
Methodological Considerations
Q. How should researchers address discrepancies in reported synthetic yields across studies?
- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and identify side reactions (e.g., ester hydrolysis) .
- Statistical design : Apply factorial experiments (e.g., 2 designs) to test variables like temperature, solvent, and catalyst loading .
- Cross-lab validation : Collaborate with independent labs to verify reproducibility, as emphasized in evidence-based inquiry frameworks .
Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?
- Molecular dynamics (MD) : Simulate degradation pathways (e.g., ester bond cleavage) using software like GROMACS.
- pKa prediction : Tools like MarvinSketch estimate ionization states affecting solubility and reactivity.
- QSPR models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
